Potassium dibenzo[b,d]furan-4-yltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dibenzo[b,d]furan-4-yltrifluoroborate is an organotrifluoroborate compound that features a dibenzofuran moiety bonded to a trifluoroborate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium dibenzo[b,d]furan-4-yltrifluoroborate can be synthesized through the reaction of dibenzo[b,d]furan-4-boronic acid with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium carbonate in an aqueous medium. The reaction is carried out at room temperature and yields the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium dibenzo[b,d]furan-4-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Oxone, leading to the formation of oxidized products.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidizing agent for this compound.
Substitution: Electrophilic reagents are used under mild conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Oxone yields oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Potassium dibenzo[b,d]furan-4-yltrifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism by which potassium dibenzo[b,d]furan-4-yltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Potassium dibenzo[b,d]furan-4-yltrifluoroborate is unique due to the presence of the dibenzofuran moiety, which imparts distinct structural and electronic properties. This makes it particularly useful in specific organic synthesis applications where other trifluoroborates may not be as effective.
Eigenschaften
Molekularformel |
C12H7BF3KO |
---|---|
Molekulargewicht |
274.09 g/mol |
IUPAC-Name |
potassium;dibenzofuran-4-yl(trifluoro)boranuide |
InChI |
InChI=1S/C12H7BF3O.K/c14-13(15,16)10-6-3-5-9-8-4-1-2-7-11(8)17-12(9)10;/h1-7H;/q-1;+1 |
InChI-Schlüssel |
ISHLFMCLIXSCQD-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C2C(=CC=C1)C3=CC=CC=C3O2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.